molecular formula C18H15NO7S B12685047 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid CAS No. 74203-93-3

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid

Cat. No.: B12685047
CAS No.: 74203-93-3
M. Wt: 389.4 g/mol
InChI Key: UOOVTNANMSPSAX-UHFFFAOYSA-N
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Description

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid is a structurally complex phenoxyacetic acid derivative characterized by a naphthylamino core substituted with hydroxyl (-OH) and sulphonic acid (-SO₃H) groups, linked via a phenoxyacetic acid side chain.

Properties

CAS No.

74203-93-3

Molecular Formula

C18H15NO7S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[4-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]phenoxy]acetic acid

InChI

InChI=1S/C18H15NO7S/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25)

InChI Key

UOOVTNANMSPSAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)OCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the Naphthylamine Sulfonic Acid Intermediate

A key intermediate in the synthesis is 2-amino-5-naphthol-1,7-disulphonic acid, which can be prepared by sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid. The process involves:

  • Dissolving 7-amino-4-hydroxy-2-naphthalene sulfonic acid in an alkaline aqueous solution (9-11% concentration, pH 6-8).
  • Adding manganese dioxide and sodium pyrosulfite as sulfonating agents.
  • Conducting the sulfonation reaction at 40-55 °C for 0.5 to 1 hour while maintaining pH between 6.5 and 8.
  • After reaction completion, acidifying the mixture with 30% hydrochloric acid at 0-8 °C to precipitate the product.
  • Purifying by dissolving in water, adjusting pH to 6.8-8, adding a stabilizer (Repone K), stirring, cooling, and filtering to obtain a product with purity greater than 96%.

This method avoids equipment corrosion and yields a high-purity intermediate essential for subsequent coupling steps.

Coupling to Phenoxyacetic Acid Moiety

The amino group of the sulfonated naphthyl intermediate is coupled to the phenoxyacetic acid derivative through condensation reactions. Typical steps include:

  • Dissolving the phenolic precursor (e.g., 4-hydroxyphenoxyacetic acid or its ester derivatives) in a suitable solvent such as DMF or DMSO.
  • Activation of the carboxylic acid group or its ester to facilitate nucleophilic substitution by the amino group of the naphthyl intermediate.
  • Use of bases like potassium carbonate to deprotonate the phenol and promote nucleophilic attack.
  • Reaction at controlled temperatures (room temperature to moderate heating) over several hours to overnight to ensure complete conversion.
  • Monitoring reaction progress by HPLC or TLC, with additional reagent added if residual starting material is detected.

Purification and Isolation

  • After completion, the reaction mixture is typically washed with water or aqueous bicarbonate solutions to remove inorganic salts and unreacted reagents.
  • Organic layers are concentrated under reduced pressure.
  • Crystallization from solvents such as isopropanol or acetic acid is employed to isolate the pure product.
  • Drying under vacuum yields the final 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid as a solid.
Step Reagents/Conditions Solvents Temperature Time Notes
Sulfonation of naphthalene 7-amino-4-hydroxy-2-naphthalene sulfonic acid, MnO2, Na2S2O5 Water (alkaline) 40-55 °C 0.5-1 hour pH 6.5-8, acidify post-reaction
Coupling reaction Phenoxyacetic acid derivative, base (K2CO3) DMF or DMSO Room temp to 50 °C Overnight Monitor by HPLC, add reagents if needed
Work-up and purification Water, NaHCO3 wash, crystallization Isopropanol, AcOH Ambient Variable Vacuum drying to obtain pure compound
  • The use of manganese dioxide and sodium pyrosulfite in sulfonation provides a mild and efficient route to the sulfonated naphthyl intermediate, minimizing corrosion and impurities.
  • Polar aprotic solvents such as DMF and DMSO enhance solubility and reaction rates in the coupling step, improving yields.
  • Potassium carbonate is effective in deprotonating phenolic groups, facilitating nucleophilic substitution.
  • Reaction monitoring by HPLC is critical to ensure complete conversion and to avoid residual starting materials, which can be addressed by incremental addition of reagents.
  • Crystallization from isopropanol or acetic acid provides a reliable method for isolating the product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to 4-(5-hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid exhibit anticancer properties. The presence of sulfonic groups enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells. A study demonstrated that derivatives of phenoxyacetic acids can inhibit tumor growth in specific cancer models, suggesting a pathway for therapeutic development .

2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is critical for conditions such as arthritis and other inflammatory diseases. Its structure allows for modulation of inflammatory pathways, making it a candidate for further pharmacological studies .

3. Antimicrobial Properties
There is emerging evidence that phenoxyacetic acid derivatives possess antimicrobial activity. The sulfonic acid group may enhance the compound's ability to disrupt bacterial cell walls, making it effective against various pathogens .

Agricultural Applications

1. Herbicide Development
4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid can be utilized in developing herbicides due to its structural similarity to known herbicides like 2,4-Dichlorophenoxyacetic acid. Its application could lead to selective weed control while minimizing environmental impact .

2. Plant Growth Regulation
The compound can act as a plant growth regulator at low concentrations, promoting growth and improving crop yields. Research indicates that phenoxyacetic acids can enhance root development and overall plant vigor .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of phenoxyacetic acid derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Herbicide Effectiveness

In field trials, a formulation containing phenoxyacetic acid derivatives was tested against common agricultural weeds. The results showed a 90% reduction in weed biomass compared to untreated plots, demonstrating its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenoxyacetic Acid Herbicides

Common herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and mecoprop lack the sulpho and naphthylamino groups but share the phenoxyacetic acid backbone. These compounds exhibit lower detection limits (LODs) in analytical methods, with 2,4-D achieving an LOD of 0.0006 µg·L⁻¹ compared to the broader range (0.00008–0.0047 µg·L⁻¹) for methods targeting sulphonated phenoxyacetic acids . The sulpho group in the target compound may reduce chromatographic efficiency due to interactions with HPLC stationary phases, leading to higher LODs for similarly polar derivatives like TBA and DBA .

Sulphonated and Hydroxylated Derivatives

  • 4-(Trifluoromethoxy)phenoxyacetic acid (CAS 72220-50-9) replaces the sulpho group with a trifluoromethoxy (-OCF₃) moiety, resulting in reduced polarity and a higher boiling point (282.2°C) compared to the target compound’s expected profile .
  • 4-(Hydroxymethyl)phenoxyacetic acid (CAS 68858-21-9) features a hydroxymethyl (-CH₂OH) group, offering intermediate polarity and a lower molecular weight (181.17 g/mol) than the target compound, which likely has a higher molecular weight due to the naphthylamino and sulpho groups .

Antiviral Activity

Phenoxyacetic acid esters with substituents like fluorine or methoxy groups exhibit enhanced antiviral effects. For example, SN-22 (3-methyl phenoxyacetic acid ester) shows higher activity against coronaviruses than unsubstituted analogs, suggesting that the target compound’s sulpho and naphthylamino groups could similarly modulate bioactivity .

Cytotoxicity

Thiazolidinedione-phenoxyacetic acid derivatives demonstrate low cytotoxicity in hepatoma cells, attributed to polar substituents improving solubility and reducing cellular uptake. The target compound’s sulpho group may further enhance this safety profile compared to non-polar analogs like MPMT .

Environmental and Analytical Behavior

Environmental Persistence

Chlorinated phenoxyacetic acids (e.g., 2,4-D, MCPA) show variable removal rates (0–99.5%) in wastewater treatment, depending on substituents. The target compound’s sulpho group may increase water solubility and reduce persistence compared to chlorinated derivatives, though direct data are needed .

Detection Sensitivity

Analytical methods for sulphonated phenoxyacetic acids face challenges in peak resolution during early elution (first 5 minutes of HPLC runs), likely due to solvent interactions. Lower injection volumes in modern mass spectrometers could mitigate this issue for the target compound .

Data Tables

Table 1. Detection Limits (LODs) of Phenoxyacetic Acid Derivatives

Compound LOD (µg·L⁻¹) Method Reference
2,4-D 0.0006 Rodil et al. (2014)
Mecoprop 0.0025 Rodil et al. (2014)
Sulphonated derivatives 0.00008–0.0047 Current method

Table 2. Antiviral Activity of Phenoxyacetic Acid Esters

Compound Substituent Activity vs. EIDD-2801
SN-21 Phenoxyacetic acid Similar
SN-22 3-Methyl phenoxyacetic 2–6× higher
SN-17 2-Fluorophenylacetic ≥2× higher

Biological Activity

4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid (CAS Number: 74203-93-3) is a compound with significant biological activity, primarily studied for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid is C18H15NO7SC_{18}H_{15}NO_{7}S, with a molecular weight of approximately 389.38 g/mol. It has a density of 1.583 g/cm³ and a calculated LogP value of 4.15290, indicating its lipophilicity, which can influence its bioavailability and interaction with biological membranes .

Research indicates that phenoxyacetic acids, including this compound, may exhibit various pharmacological effects, including:

  • Anti-inflammatory Activity : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways . The inhibition of COX-2 leads to reduced synthesis of prostaglandins, mediating inflammatory responses.
  • Antioxidant Properties : The presence of hydroxyl and sulfonic groups in the molecular structure suggests potential antioxidant activity, which could contribute to cellular protection against oxidative stress.

Biological Activity and Case Studies

Several studies have investigated the biological activity of related phenoxyacetic acids and their derivatives. Here are some notable findings:

  • Inhibition of COX Enzymes :
    • Compounds structurally similar to 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid have demonstrated potent COX-2 inhibitory effects with IC50 values ranging from 0.06 to 0.09 μM. This suggests that such compounds could be developed as anti-inflammatory agents .
  • Antimicrobial and Anticancer Effects :
    • Certain derivatives have been noted for their antimicrobial properties and potential anticancer activity due to their ability to induce apoptosis in cancer cells. The modification of the phenoxy group enhances the biological efficacy by improving interactions with target biomolecules .
  • Toxicological Assessments :
    • Toxicity studies reveal that while some phenoxyacetic acid derivatives exhibit beneficial pharmacological effects, they also require careful evaluation of their safety profiles to avoid adverse effects on liver and kidney functions .

Research Findings Summary Table

Study FocusKey FindingsReference
COX InhibitionSignificant COX-2 inhibition with IC50 values between 0.06 - 0.09 μM
Antioxidant ActivityPotential antioxidant properties due to hydroxyl groups
Antimicrobial PropertiesEnhanced activity against bacteria and fungi
Toxicity ProfileNeed for comprehensive safety evaluation

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 4-(5-Hydroxy-7-sulpho-2-naphthylamino)phenoxyacetic acid?

  • Methodological Answer :

  • Step 1 : Select appropriate starting materials (e.g., sulfonated naphthylamine derivatives and phenoxyacetic acid precursors) .
  • Step 2 : Optimize reaction conditions (e.g., reflux in a toluene:water solvent system, 5–7 hours at 80–100°C) .
  • Step 3 : Monitor reaction progress using TLC with hexane:ethyl acetate (9:1) .
  • Step 4 : Purify via solvent extraction (ethyl acetate) or crystallization (ethanol) .
  • Step 5 : Validate purity via NMR and LC-MS .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm structural integrity, focusing on sulfonate and phenolic proton signals .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ a C18 column with UV detection (280 nm) to resolve polar functional groups .
  • High-Performance Thin-Layer Chromatography (HPTLC) : Use silica gel plates with hexane:ethyl acetate (7:3) for rapid purity assessment .

Q. What are the common pitfalls in purifying this compound, and how can they be mitigated?

  • Methodological Answer :

  • Pitfall 1 : Low solubility in non-polar solvents.
  • Solution : Use mixed solvents (e.g., ethanol:water 1:1) for recrystallization .
  • Pitfall 2 : Residual by-products from sulfonation.
  • Solution : Perform repeated extractions with ethyl acetate and dry over Na2_2SO4_4 .

Q. How to determine the optimal solvent system for recrystallization of this sulfonated naphthyl derivative?

  • Methodological Answer :

  • Step 1 : Test solubility in solvents of varying polarity (e.g., ethanol, acetone, DMSO).
  • Step 2 : Use a gradient solvent system (e.g., ethanol:water from 90:10 to 50:50) to induce crystallization .

Advanced Research Questions

Q. How can computational chemistry approaches optimize reaction pathways for this compound's synthesis?

  • Methodological Answer :

  • Step 1 : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states .
  • Step 2 : Apply reaction path search algorithms to predict optimal conditions (e.g., pH, temperature) .
  • Step 3 : Validate predictions experimentally and feed results back into computational models for refinement .

Q. What strategies resolve contradictions in solubility data obtained from different experimental setups?

  • Methodological Answer :

  • Strategy 1 : Standardize solvent purity and temperature (e.g., USP-grade solvents, 25°C ± 1°C) .
  • Strategy 2 : Cross-validate using orthogonal methods (e.g., gravimetric analysis vs. UV spectrophotometry) .
  • Strategy 3 : Apply multivariate statistical analysis to identify confounding variables .

Q. How to design experiments to assess the compound's potential as a biochemical probe in enzyme inhibition studies?

  • Methodological Answer :

  • Step 1 : Perform competitive inhibition assays using α-naphthyl acetate esterase as a model enzyme .
  • Step 2 : Measure IC50_{50} values under varying pH (4.0–8.0) and temperature (20–40°C) .
  • Step 3 : Validate specificity via counter-screening against unrelated hydrolases .

Q. What interdisciplinary approaches evaluate the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Approach 1 : Simulate hydrolysis/photolysis using UV-Vis spectroscopy under controlled light conditions .
  • Approach 2 : Conduct ecotoxicology assays (e.g., Daphnia magna mortality tests) .
  • Approach 3 : Integrate computational models to predict biodegradation pathways .

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